![molecular formula C21H22N4O2S B6477337 N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2640970-42-7](/img/structure/B6477337.png)
N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.14634713 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been shown to interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to play a role in the nad+ salvage pathway, which is crucial for many biological processes including metabolism and aging .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as imidazole derivatives, are highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Similar compounds have been found to exhibit potent in vitro antipromastigote activity, characterized by lower binding free energy .
Scientific Research Applications
Anticancer Activity
Research has indicated that N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation by modulating key signaling pathways.
- Mechanism : The compound acts as a competitive inhibitor for ATP-binding sites on kinases, disrupting their function and leading to reduced cell growth and increased apoptosis in cancer cell lines.
Enzyme Inhibition
The compound has been shown to inhibit specific metabolic enzymes, affecting cellular energy production pathways. This inhibition can alter metabolic flux, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Example : Inhibitory effects on enzymes involved in glycolysis have been documented, suggesting applications in metabolic disorders such as diabetes.
Antioxidant Properties
Compounds with similar structures have been associated with antioxidant activities. This compound is hypothesized to exhibit similar properties, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study | Findings |
---|---|
Study 1 | Investigated related pyrazole derivatives for anti-tumor activity; some derivatives exhibited significant inhibition of cancer cell lines. |
Study 2 | Demonstrated that the compound inhibits specific metabolic enzymes, affecting cellular energy production pathways. |
Study 3 | Reported on the structure-activity relationship of similar compounds; highlighted the importance of substituents on pyrazole rings for enhancing biological activity. |
Biochemical Properties
The compound interacts with several enzymes and proteins within biochemical pathways:
Enzyme Inhibition
It binds to active sites of specific enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated metabolism.
Gene Expression Modulation
This compound has been observed to downregulate genes associated with cell proliferation, suggesting potential applications in cancer therapy where controlling cell growth is crucial.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-25-18(12-14-23-25)16-9-7-15(8-10-16)11-13-22-20(26)21(27)24-17-5-3-4-6-19(17)28-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVQHUDIHFAGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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